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Compound of Interest

Compound Name:
N-Butyl-N-(thiophen-2-

yl)acetamide

CAS No.: 840464-62-2

Cat. No.: B3156886

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]
N-Butyl-N-(thiophen-2-yl)acetamide represents a distinct class of lipophilic heterocyclic

amides. Structurally, it combines a thiophene ring (bioisostere of benzene) with an N-butyl

acetamide chain. While thiophene analogues are frequently screened for analgesic (TRP

channel modulation) and anti-inflammatory (COX/LOX inhibition) properties, they carry a

specific structural liability: metabolic bioactivation.

Critical Expert Insight: The thiophene moiety is susceptible to cytochrome P450-mediated S-

oxidation, forming reactive thiophene-S-oxides and epoxides. These electrophilic intermediates

can deplete glutathione (GSH) and covalently bind to cellular proteins, leading to idiosyncratic

hepatotoxicity. Therefore, this guide prioritizes metabolic stability and hepatotoxicity alongside

efficacy profiling.

Compound Handling & Preparation[2][4][7][8]
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Due to the N-butyl chain and aromatic thiophene ring, this compound exhibits high lipophilicity

(Predicted LogP ~2.5–3.0) and poor aqueous solubility.

Protocol: Stock Solution Formulation
Objective: Create a stable, precipitation-free stock for cellular assays.

Solvent Selection: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

Concentration: Prepare a 10 mM master stock.

Calculation: MW ≈ 197.3 g/mol . Dissolve 1.97 mg in 1.0 mL DMSO.

Storage: Aliquot into amber glass vials (thiophene is light-sensitive) and store at -20°C. Avoid

freeze-thaw cycles >3 times.

Working Solution: Dilute stock into culture media. Ensure final DMSO concentration is <0.5%

(v/v) to avoid solvent-induced cytotoxicity.

Table 1: Solubility Profile (Inferred)

Solvent Solubility Rating Application

DMSO High (>50 mM) Primary Stock

Ethanol Moderate Secondary Stock

PBS (pH 7.4) Poor (<50 µM) Requires co-solvent/carrier

Culture Media Moderate (with serum) Assay Buffer

Safety Profiling: Hepatotoxicity & Bioactivation
Rationale: To distinguish intrinsic toxicity from metabolite-driven toxicity (bioactivation).

Experimental Design: Differential Cytotoxicity
We will compare cytotoxicity in HepG2 cells (low metabolic activity) vs. HepaRG cells (high

CYP450 activity) or use a metabolic activation system (S9 fraction).
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Workflow Visualization (DOT):
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Caption: Differential cytotoxicity workflow to identify CYP-mediated bioactivation risks.

Detailed Protocol
Seeding: Plate HepaRG cells at 50,000 cells/well in 96-well collagen-coated plates.

Differentiate for 2 weeks to induce CYP expression.

Dosing: Prepare an 8-point serial dilution of the compound (0.1 µM to 100 µM).

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

Readout: Add ATP detection reagent (e.g., CellTiter-Glo). Shake for 2 mins, incubate 10

mins, read luminescence.

Success Criteria:

Z-Factor: > 0.5.

Bioactivation Shift: If IC50 in HepaRG is >3-fold lower than HepG2, metabolic activation is

occurring.

Efficacy Profiling: Anti-Inflammatory Assay
Rationale: Thiophene acetamides often act by inhibiting inflammatory mediators. We will test

the inhibition of Nitric Oxide (NO) in LPS-stimulated macrophages.
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Protocol: NO Inhibition in RAW 264.7 Macrophages[7]
Cell Prep: Seed RAW 264.7 cells (100,000 cells/well) in 96-well plates. Adhere overnight.

Pre-treatment: Treat cells with compound (0.1 – 50 µM) for 1 hour. Include Dexamethasone

(1 µM) as a positive control.

Stimulation: Add Lipopolysaccharide (LPS) to final 1 µg/mL. Incubate 24 hours.

Griess Assay:

Transfer 50 µL supernatant to a new plate.

Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.

Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

Read Absorbance at 540 nm immediately.

Data Analysis: Calculate % Inhibition of NO production relative to LPS-only control.

Mechanism of Action Diagram (DOT):
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Caption: Proposed pathway of anti-inflammatory action via NF-kB/iNOS suppression.

Metabolic Stability (Microsomal Stability)
Rationale: To confirm the "Thiophene Alert" and assess half-life.

Protocol
Reaction Mix: 1 µM Compound + 0.5 mg/mL Liver Microsomes (Human/Rat) in Phosphate

Buffer (pH 7.4).

Initiation: Add NADPH regenerating system.

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing

Internal Standard (IS).
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Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion

and formation of M+16 (S-oxide) or M+32 (Sulfone) peaks.

Calculation:

Plot ln(% remaining) vs. time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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